molecular formula C₅H₁₀ClNO₄ B1140062 (R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt CAS No. 143282-42-2

(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt

Cat. No.: B1140062
CAS No.: 143282-42-2
M. Wt: 183.59
Attention: For research use only. Not for human or veterinary use.
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Description

®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt is a chiral amino acid derivative. It is often used in various scientific research fields due to its unique properties and reactivity. This compound is particularly significant in the study of stereochemistry and chiral synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt typically involves the reaction of ®-(-)-2-Amino-2-methylbutanedioic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction can be represented as follows:

(R)-(-)-2-Amino-2-methylbutanedioic acid+HCl(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt\text{(R)-(-)-2-Amino-2-methylbutanedioic acid} + \text{HCl} \rightarrow \text{(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt} (R)-(-)-2-Amino-2-methylbutanedioic acid+HCl→(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include steps such as crystallization and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt has a wide range of applications in scientific research:

    Chemistry: Used in the study of stereochemistry and chiral synthesis.

    Biology: Employed in the synthesis of peptides and proteins.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt involves its interaction with specific molecular targets and pathways. The compound can act as a chiral building block in the synthesis of more complex molecules. Its effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt: The enantiomer of ®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt.

    L-Glutamic Acid Hydrochloride Salt: A similar amino acid derivative with different stereochemistry.

    D-Aspartic Acid Hydrochloride Salt: Another chiral amino acid derivative with distinct properties.

Uniqueness

®-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction with biological molecules. This makes it particularly valuable in the study of chiral synthesis and stereochemistry.

Properties

IUPAC Name

(2R)-2-amino-2-methylbutanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBBMHAVUNSUND-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC(=O)O)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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